molecular formula C21H16N2O3 B2687103 N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide CAS No. 883959-01-1

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide

Cat. No.: B2687103
CAS No.: 883959-01-1
M. Wt: 344.37
InChI Key: JTTMFRKBNODIRN-UHFFFAOYSA-N
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Description

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,4-dihydroquinoline core substituted with a methyl group at position 1, a phenyl group at position 3, and a furan-2-carboxamide moiety at position 2. The compound’s structure is typically confirmed via X-ray crystallography using programs like SHELXL, a widely adopted tool for small-molecule refinement .

Key structural features include:

  • 1,4-dihydroquinoline core: Provides a planar aromatic system with electron-rich regions for π-π stacking or hydrogen bonding.
  • Substituents:
    • 1-methyl group: Enhances lipophilicity and steric bulk.
    • 3-phenyl group: Introduces additional aromatic interactions.
    • 2-furan carboxamide: Adds hydrogen-bonding capability via the amide and furan oxygen.

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTMFRKBNODIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The quinoline core is a common motif in many drugs, and modifications to this structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its applications in the production of dyes, pigments, and polymers are also being explored.

Mechanism of Action

The mechanism of action of N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroquinoline Derivatives

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)
  • Core: Shares the 1,4-dihydroquinoline backbone but with a 7-chloro, 6-fluoro, and 1-cyclopropyl substituent.
  • Functional Groups: Sulfonamido and acetamido groups increase polarity compared to the target compound.
  • Implications : The electron-withdrawing groups in 7f may reduce oxidation susceptibility compared to the target’s phenyl and methyl groups.

Dihydropyridine Derivatives

5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Core: 1,4-dihydropyridine (DHP) instead of dihydroquinoline. DHPs are less aromatic but more flexible.
  • Substituents: 2-furyl group (shared with the target compound) and thioether linkage. Methoxy and cyano groups increase electronic diversity.
  • Implications : The DHP core is associated with calcium channel modulation, suggesting the target compound’s furan carboxamide might also interact with ion channels.

Thiazolidine and Bicyclic Derivatives

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid
  • Core: Thiazolidine and bicyclic systems, distinct from the target’s dihydroquinoline.
  • Functional Groups : Multiple carboxy and amide groups enhance water solubility.
  • Implications : The lack of a fused aromatic system in this compound limits π-π interactions compared to the target.

Structural and Functional Data Tables

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents
Target Compound 1,4-dihydroquinoline 1-methyl, 3-phenyl, 2-furan carboxamide
7f 1,4-dihydroquinoline 7-chloro, 6-fluoro, 1-cyclopropyl, sulfonamido
DHP Derivative 1,4-dihydropyridine 2-furyl, thioether, methoxy, cyano
Thiazolidine Derivative Thiazolidine Carboxy, amide, dimethyl

Table 2: Functional Group Impact

Compound Electron Effects Pharmacological Implications
Target Compound Electron-donating (methyl, phenyl) Potential CNS activity due to lipophilicity
7f Electron-withdrawing (Cl, F) Enhanced metabolic stability; possible antibacterial use
DHP Derivative Mixed (cyano, methoxy) Ion channel modulation; cardiovascular applications

Biological Activity

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

Quinoline derivatives, including this compound, are known for their broad-spectrum biological activities. These compounds have been investigated for various therapeutic effects, including:

1. Anticancer Activity:
Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies indicate that modifications to the quinoline core can enhance anticancer efficacy.

2. Anti-inflammatory Effects:
Research has demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. A recent study highlighted its ability to alleviate symptoms in models of acute lung injury (ALI) and sepsis by modulating inflammatory pathways, particularly the NF-κB signaling pathway .

3. Antimicrobial Properties:
Quinoline derivatives have been explored for their antimicrobial activities against various pathogens, suggesting potential applications in treating infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

1. Cytokine Regulation:
The compound has been shown to inhibit the expression of pro-inflammatory cytokines in macrophage cell lines, which is crucial for managing inflammatory responses .

2. NF-kB Pathway Inhibition:
By inhibiting the activation of the NF-kB pathway, this compound reduces inflammation and improves outcomes in models of ALI and sepsis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

Parameter Value
Half-life (T1/2)11.8 hours
Bioavailability (F)36.3%

These properties suggest that the compound may maintain therapeutic levels in circulation for extended periods, enhancing its potential efficacy in clinical applications .

Study on Anti-inflammatory Properties

A recent study focused on a derivative of this compound demonstrated significant anti-inflammatory effects in vivo. The derivative effectively reduced lung edema and improved survival rates in mice subjected to LPS-induced sepsis. The results indicated a clear correlation between the administration of the compound and the suppression of inflammatory markers .

Anticancer Activity Research

Another investigation into quinoline derivatives revealed that modifications to the core structure could enhance anticancer properties against specific cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic efficacy while minimizing toxicity.

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